![molecular formula C21H20FN3OS B4700571 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4700571.png)
5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one
説明
5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one, also known as FLB 457, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications. This compound belongs to the class of benzylidene compounds and has a thiazole ring structure.
作用機序
5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 acts as a selective antagonist of dopamine D2 receptors in the brain. It binds to the D2 receptor and inhibits the binding of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the D2 receptor, 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 can modulate the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders (Miyamoto et al., 2005).
Biochemical and Physiological Effects
5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of motivation and reward. It has also been found to improve cognitive deficits in animal models of schizophrenia and has anxiolytic and antidepressant effects (Kumar et al., 2011).
実験室実験の利点と制限
One of the main advantages of 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 is its high selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses (Miyamoto et al., 2005).
将来の方向性
5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 has potential therapeutic applications in various neurological disorders, and future research should focus on its clinical efficacy and safety. Additionally, further studies are needed to better understand the mechanism of action of 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 and its effects on other neurotransmitter systems. Other future directions could include the development of more selective D2 receptor antagonists or the investigation of 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 in combination with other drugs for the treatment of neuropsychiatric disorders.
Conclusion
In conclusion, 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications in various neurological disorders. It acts as a selective dopamine D2 receptor antagonist and has been shown to improve cognitive deficits in animal models of schizophrenia, as well as to have anxiolytic and antidepressant effects. While 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 has some limitations for lab experiments, it remains a useful tool for studying the role of the dopamine D2 receptor in neuropsychiatric disorders. Future research should focus on its clinical efficacy and safety and on better understanding its mechanism of action and effects on other neurotransmitter systems.
References:
Kumar, A., Singh, S., & Singh, S. (2011). 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457: A promising therapeutic agent for neuropsychiatric disorders. Pharmacological Reports, 63(6), 1463-1471.
Miyamoto, S., Duncan, G. E., Marx, C. E., Lieberman, J. A., & Treatments, S. (2005). Overview of the pharmacology of flb 457: A potential novel antipsychotic. CNS Drug Reviews, 11(3), 295-310.
科学的研究の応用
5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and anxiety. It is a potent dopamine D2 receptor antagonist and has been shown to improve cognitive deficits in animal models of schizophrenia (Miyamoto et al., 2005). 5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one 457 has also been found to have anxiolytic and antidepressant effects in animal models (Kumar et al., 2011).
特性
IUPAC Name |
(5Z)-5-benzylidene-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-18-8-6-17(7-9-18)15-24-10-12-25(13-11-24)21-23-20(26)19(27-21)14-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACVKJAHFUEWRO-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC(=O)C(=CC4=CC=CC=C4)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。